ethyl 6-chloro-4-[(3-chloro-4-fluorophenyl)amino]quinoline-2-carboxylate
Description
Ethyl 6-chloro-4-[(3-chloro-4-fluorophenyl)amino]quinoline-2-carboxylate is a quinoline-based small molecule featuring a substituted anilino group at the 4-position and an ethyl ester at the 2-position. The quinoline scaffold is widely utilized in medicinal chemistry due to its versatility in binding biological targets, particularly kinases and antimicrobial enzymes.
Properties
IUPAC Name |
ethyl 6-chloro-4-(3-chloro-4-fluoroanilino)quinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2FN2O2/c1-2-25-18(24)17-9-16(12-7-10(19)3-6-15(12)23-17)22-11-4-5-14(21)13(20)8-11/h3-9H,2H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPUUIAPIKFRKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)NC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Quinolone compounds are known to serve as lead structures for synthetic anti-microbial agents.
Mode of Action
Quinolones typically work by inhibiting bacterial dna gyrase or topoisomerase iv enzymes, preventing dna replication and transcription.
Biochemical Pathways
The compound likely affects the DNA replication pathway in bacteria, given the typical mode of action of quinolones. The downstream effects would include inhibition of bacterial growth and proliferation.
Result of Action
The result of the compound’s action would be the inhibition of bacterial growth and proliferation, due to the interference with DNA replication. This could potentially lead to the death of the bacteria, depending on the concentration of the compound and the susceptibility of the bacteria.
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with other ethyl carboxylate-substituted quinolines. Key analogs include:
Key Observations :
- Substituent Effects: The 3-chloro-4-fluorophenylamino group in the target compound provides a balance of electronegativity (via fluorine) and lipophilicity (via chlorine), which may optimize target binding compared to phenyl or dichlorophenyl groups .
- Ester vs. Carboxylic Acid : The ethyl ester in the target compound likely enhances bioavailability compared to the carboxylic acid analog, as esters generally exhibit improved cell membrane penetration .
Pharmacological and Physicochemical Properties
- Planarity and Puckering: The quinoline core’s planarity is critical for intercalation into DNA or enzyme active sites. Substituents like the 2-oxo group in disrupt planarity, reducing binding efficiency compared to the target compound’s unmodified quinoline ring .
- Halogen Effects: Fluorine’s electronegativity may enhance hydrogen bonding with targets, while chlorine increases lipophilicity. This dual effect could improve pharmacokinetics relative to non-fluorinated analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
